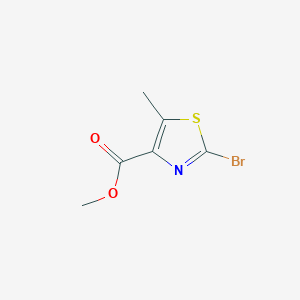
2-(2-Methoxyphenoxy)benzonitrile
Descripción general
Descripción
2-(2-Methoxyphenoxy)benzonitrile, also known as o-MPB or o-Methoxyphenylpiperazine, is a chemical compound that is widely used in scientific research. This compound belongs to the class of phenylpiperazines and has a molecular formula of C14H12N2O2. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Aplicaciones Científicas De Investigación
Photocycloaddition Reactions
2-(2-Methoxyphenoxy)benzonitrile and its derivatives are utilized in photocycloaddition reactions. These reactions involve the initial attack of the cyano group on the aromatic ring of phenol, forming substituted 1,2-dihydroazocin-2-ones. The efficiency of these reactions varies with the position of substituents, particularly favoring para-substituted products (Al-Jalal, 1990).
Anionic Cycloaromatization
In the presence of sodium methoxide, this compound undergoes anionic cycloaromatization. This process results in the formation of various phenanthridine and biphenyl derivatives. A proposed mechanism for this reaction demonstrates its novelty in the cycloaromatization of enediynes (Wu, Lin, & Chen, 1999).
Synthesis of Phenylacetonitriles
This compound plays a role in the synthesis of phenylacetonitriles using bis(2-methoxyethyl)aminosulfur trifluoride. This method offers a mild, efficient, and practical approach for converting phenylacetic acids into benzonitriles and the corresponding phenylacetonitriles (Kangani, Day, & Kelley, 2008).
Rhodium-Catalyzed Cyanation
This compound is used in rhodium-catalyzed cyanation processes. These processes are involved in synthesizing 2-(Alkylamino)benzonitriles, using a removable nitroso as the directing group. This method is tolerant of various substituents on the aryl ring and amino group, achieving moderate to good yields (Dong et al., 2015).
Applications in Polymer Synthesis
The introduction of methoxyl units in phthalonitrile resins, including those with this compound, affects their curing behavior and thermal properties. These resins, when used in high-temperature structural composite matrices, show promising thermal and mechanical properties (Han et al., 2019).
Crystal Structural Analysis
The crystal structures of phthalonitriles with methoxy groups, such as 4-(2/3-methoxyphenoxy)phthalonitrile, have been analyzed. These studies reveal the significant role of short contacts in molecular packing, providing insights into the structural properties of these compounds (Erzunov et al., 2023).
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-16-13-8-4-5-9-14(13)17-12-7-3-2-6-11(12)10-15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSAUYYJGYIOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid](/img/structure/B3022667.png)


